N'-Benzyl-N,N-dimethylethylenediamine

Catalog No.
S1511303
CAS No.
103-55-9
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Benzyl-N,N-dimethylethylenediamine

CAS Number

103-55-9

Product Name

N'-Benzyl-N,N-dimethylethylenediamine

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC=CC=C1

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1

Organic Synthesis:

BDME finds application as a precursor and ligand in organic synthesis. Its bifunctional nature, containing both an amine and a benzyl group, allows it to participate in various reactions.

  • As a precursor: BDME can be readily alkylated to form quaternary ammonium salts, which are valuable catalysts and phase-transfer agents in organic reactions [].
  • As a ligand: BDME can coordinate with metal ions to form complexes used in various catalytic processes, such as hydrogenation reactions [].

Polymer Chemistry:

BDME can be incorporated into polymer structures to introduce specific functionalities.

  • Curing agent: BDME acts as a curing agent for epoxy resins, improving their mechanical properties and thermal stability [].
  • Monomer: BDME can be polymerized to form polyamines, which possess unique properties like chelating ability and self-assembly behavior, making them useful in various applications [].

Material Science:

BDME is used in the development of functional materials due to its interaction with various surfaces and ability to self-assemble.

  • Surface modification: BDME can be used to modify the surface properties of materials, such as enhancing their adhesion or introducing specific functional groups [].
  • Self-assembled materials: BDME can self-assemble into well-defined structures, such as micelles and hydrogels, with potential applications in drug delivery and sensing [].

Biomedical Applications:

BDME has been explored for its potential applications in the biomedical field:

  • Drug delivery: BDME-based polymers are being investigated as drug carriers due to their ability to encapsulate and deliver therapeutic agents [].
  • Gene therapy: BDME can be used as a carrier for gene delivery due to its ability to interact with DNA and facilitate its cellular uptake [].

N'-Benzyl-N,N-dimethylethylenediamine, with the chemical formula C₁₁H₁₈N₂ and a molecular weight of approximately 178.27 g/mol, is an organic compound characterized by a benzyl group attached to a dimethylated ethylenediamine backbone. It appears as a colorless to yellow liquid and is soluble in various organic solvents . The compound is often utilized as a reagent in chemical synthesis due to its ability to facilitate reactions and improve yields .

, particularly those involving nucleophilic substitution and catalytic processes. It has been employed as a catalyst in the synthesis of various compounds, including chiral ureas and thioureas for enantioselective reactions . The compound can also react with electrophiles, making it useful in forming more complex organic molecules.

Several synthesis methods for N'-Benzyl-N,N-dimethylethylenediamine have been documented:

  • Direct Alkylation: This method involves the alkylation of N,N-dimethylethylenediamine with benzyl chloride under basic conditions.
  • Reductive Amination: The compound can also be synthesized through reductive amination of appropriate aldehydes or ketones with N,N-dimethylethylenediamine .

These methods allow for the efficient production of the compound while maintaining high purity levels.

N'-Benzyl-N,N-dimethylethylenediamine finds application in various fields, including:

  • Chemical Synthesis: Used as a reagent and catalyst in organic synthesis.
  • Pharmaceutical Development: Its derivatives may serve as intermediates in drug development, particularly in creating compounds with therapeutic potential.
  • Material Science: It can be utilized in producing polymers or other materials where amine functionalities are beneficial .

Interaction studies involving N'-Benzyl-N,N-dimethylethylenediamine have primarily focused on its role as a catalyst and reagent. Its interactions with electrophiles and other nucleophiles have been characterized to understand better how it can facilitate various chemical transformations. Additionally, studies on similar compounds suggest potential interactions with biological receptors that warrant further exploration .

N'-Benzyl-N,N-dimethylethylenediamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
N,N-DimethylethylenediamineC₄H₁₃N₂Lacks the benzyl group; simpler structure
N-Benzyl-N,N-diethylamineC₁₁H₁₅NEthyl groups instead of methyl; different sterics
N-Benzyl-ethylenediamineC₉H₁₂N₂No dimethyl substitution; less steric hindrance

Uniqueness

N'-Benzyl-N,N-dimethylethylenediamine's unique combination of a benzyl group with dimethylated amines allows for enhanced reactivity and potential bioactivity compared to simpler amines or those without substituents.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103-55-9

Wikipedia

1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types